molecular formula C19H13BrN4O2S B2482727 6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-51-1

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B2482727
CAS-Nummer: 896009-51-1
Molekulargewicht: 441.3
InChI-Schlüssel: SXORIBFFQXAGPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazine derivatives often involves multi-step chemical reactions that start from basic heterocyclic precursors. For example, a similar compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by various reagent additions and heating procedures to achieve the desired structure (Sallam et al., 2021). Such methodologies typically involve nucleophilic substitution reactions, condensation, and cyclization steps, tailored to introduce specific functional groups and achieve the complex triazolopyridazine core.

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives is characterized by X-ray diffraction (XRD) techniques, confirming the crystalline structure and spatial configuration. For instance, Sallam et al. (2021) elucidated the structure through spectroscopic techniques and XRD, revealing the compound's crystallization in the monoclinic crystal system with the space group P21/c. Density Functional Theory (DFT) calculations help in understanding the electronic structure, including the HOMO-LUMO energy gap, which is significant for assessing the compound's reactivity and stability.

Chemical Reactions and Properties

Triazolopyridazine compounds undergo various chemical reactions based on their functional groups. They can participate in nucleophilic substitution reactions, given the presence of halogens, or engage in further cyclization reactions to form new heterocyclic systems. The specific chemical behavior can be influenced by substituents on the triazolopyridazine ring, affecting the compound's reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are determined through experimental measurements. These properties are crucial for understanding the compound's behavior in chemical reactions and potential pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are essential for predicting how these compounds might be modified or react during synthesis and their potential interactions in biological systems. Theoretical studies, such as DFT calculations, provide insights into the compound's electronic structure, predicting reactivity and interactions with biological targets.

For a more in-depth exploration and additional studies related to similar compounds, visit consensus.app.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

  • A study explored a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in antiproliferative therapies (Ilić et al., 2011).

Structural Analysis and Potential Pharmaceutical Importance

  • Research on pyridazine analogs, including derivatives of [1,2,4]triazolo[4,3-b]pyridazine, highlighted their significant pharmaceutical importance. Structural analysis and density functional theory calculations were conducted to understand their chemical properties (Sallam et al., 2021).

Anti-Diabetic Drug Development

  • A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 inhibition, indicating their potential as anti-diabetic medications (Bindu et al., 2019).

Prostate Cancer Treatment

  • A derivative of triazolopyridazine was identified as a clinical candidate for the treatment of advanced prostate cancer, demonstrating its potential in cancer therapeutics (Bradbury et al., 2013).

Antiviral Activity

  • Novel derivatives of triazolopyridazine exhibited promising antiviral activity against hepatitis A virus, indicating their potential in antiviral drug development (Shamroukh & Ali, 2008).

Antihistaminic Activity and Eosinophil Inhibition

  • Fused pyridazines with cyclic amines showed antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their use in allergic and inflammatory conditions (Gyoten et al., 2003).

Eigenschaften

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c20-14-4-1-12(2-5-14)10-27-19-22-21-18-8-6-15(23-24(18)19)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXORIBFFQXAGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC=C(C=C5)Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.